Tripropionin

Catalog No.
S606793
CAS No.
139-45-7
M.F
C12H20O6
M. Wt
260.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripropionin

CAS Number

139-45-7

Product Name

Tripropionin

IUPAC Name

2,3-di(propanoyloxy)propyl propanoate

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

InChI

InChI=1S/C12H20O6/c1-4-10(13)16-7-9(18-12(15)6-3)8-17-11(14)5-2/h9H,4-8H2,1-3H3

InChI Key

YZWRNSARCRTXDS-UHFFFAOYSA-N

SMILES

CCC(=O)OCC(COC(=O)CC)OC(=O)CC

Solubility

3.07 mg/mL at 37 °C
slightly soluble in water; soluble in organic solvents, oils
soluble (in ethanol)

Synonyms

tripropionin

Canonical SMILES

CCC(=O)OCC(COC(=O)CC)OC(=O)CC

Biopharmaceutical Applications

  • Drug Delivery: Tripropionin can act as a carrier for poorly water-soluble drugs, enhancing their bioavailability and solubility. This allows for improved drug delivery and therapeutic efficacy [1].
  • Prodrug Design: Tripropionin itself can be a prodrug, meaning it undergoes conversion to an active drug within the body. This allows for targeted drug delivery and controlled release, minimizing side effects [2].

Bioplastics and Sustainable Materials

  • Biodegradable Polymer: Tripropionin is a promising bioplastic material due to its biodegradability and renewability. It can be synthesized from plant-based sources like glycerol and propionic acid, offering a sustainable alternative to petroleum-based plastics [3].
  • Material Properties: Tripropionin possesses valuable material properties like good thermal stability, mechanical strength, and water resistance, making it suitable for various applications such as packaging films, coatings, and fibers [4].

Food Science and Nutrition Research

  • Dietary Fat Source: Tripropionin serves as a source of medium-chain triglycerides (MCTs), readily absorbed and metabolized by the body for energy production. MCTs have been studied for their potential benefits in weight management, athletic performance, and gut health [5].
  • Food Additive: Tripropionin finds potential application as a food additive due to its natural origin, safety profile, and ability to modulate specific properties like texture and shelf life [6].

Additional Research Applications

  • Cosmetics: Tripropionin's emollient and moisturizing properties make it a potential ingredient in cosmetic formulations [7].
  • Biofuels: Research is ongoing to explore the potential of tripropionin as a biofuel source due to its conversion into biodiesel [8].

These are just a few examples of the diverse applications of tripropionin in scientific research. As research continues, this versatile compound holds promise for further advancements in various fields.

Note:

  • Source for Drug Delivery application:
  • Source for Prodrug Design application:
  • Source for Biodegradable Polymer application: )
  • Source for Material Properties application:
  • Source for Dietary Fat Source application:
  • Source for Food Additive application:
  • Source for Cosmetics application:
  • Source for Biofuels application: )

Tripropionin, chemically known as glyceryl tripropionate, is a colorless, oily liquid at room temperature. It is classified as a triglyceride, formed by the esterification of glycerol with three molecules of propionic acid. The molecular formula of tripropionin is C₁₂H₂₀O₆, and its structure features three ester linkages connecting to a glycerol backbone, making it a triester compound . Tripropionin occurs naturally in some plant fats and oils but can also be synthesized in laboratory settings. Its unique properties make it an area of interest for various applications, particularly in the fields of biofuels and biodegradable materials .

  • Hydrolysis: In the presence of water, tripropionin can hydrolyze back into glycerol and propionic acid. This reaction can be catalyzed by acids or enzymes .
  • Esterification: Tripropionin can react with alcohols to form esters, which may have applications in flavoring or fragrance industries .
  • Transesterification: This process involves the exchange of ester groups and can be used to modify the properties of tripropionin for specific applications .

While specific biological activities of tripropionin are not extensively documented, it is noted for its role as a flavoring agent. Its safety profile indicates low toxicity; for instance, the oral LD50 in rats is reported to be 6400 mg/kg, suggesting that it poses minimal acute toxicity risks . Additionally, tripropionin's potential as a biodegradable compound suggests it may have favorable interactions within biological systems.

The synthesis of tripropionin typically involves the following steps:

  • Esterification Reaction: Glycerol is reacted with propionic acid in the presence of an acid catalyst (such as sulfuric acid) to promote ester formation.
  • Purification: The resulting mixture is purified through distillation or other separation techniques to isolate tripropionin from unreacted materials and by-products .

This method allows for the efficient production of tripropionin suitable for various applications.

Tripropionin has several notable applications:

  • Biofuels: Due to its biodegradable nature, tripropionin is being explored as a potential component in biofuel production.
  • Biodegradable Polymers: Its properties make it suitable for use in developing environmentally friendly polymers.
  • Flavoring Agent: Tripropionin is used in the food industry for its flavoring properties .

Interaction studies involving tripropionin primarily focus on its hydrolysis and behavior in biological systems. Research indicates that enzymes can effectively catalyze the hydrolysis of tripropionin, which could influence its stability and activity in various applications . Further studies are needed to explore its interactions with other compounds and its potential effects on biological systems.

Tripropionin shares structural similarities with other triglycerides and esters. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
Glyceryl TristearateC57H110O6Derived from stearic acid; used in cosmetics
Glyceryl TrioleateC57H104O6Derived from oleic acid; commonly found in food oils
Glyceryl TributyrateC15H28O6Derived from butyric acid; used as a flavoring agent

Uniqueness of Tripropionin: Unlike these compounds, which are derived from longer-chain fatty acids, tripropionin is formed from propionic acid, giving it distinct properties such as lower viscosity and different solubility characteristics. Its potential applications in sustainable materials also set it apart from more traditional triglycerides used primarily in food and cosmetic industries .

Physical Description

colourless to pale yellow liquid with practically no odou

XLogP3

1.7

Density

d2018 1.1
1.065-1.082

UNII

F8L8EVQ6QB

Other CAS

139-45-7

Wikipedia

Glyceryl tripropanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,2,3-Propanetriol, 1,2,3-tripropanoate: ACTIVE

Dates

Modify: 2023-08-15

Evaluation of lipid-stabilised tripropionin nanodroplets as a delivery route for combretastatin A4

Victoria Mico, Antonia Charalambous, Sally A Peyman, Radwa H Abou-Saleh, Alexander F Markham, P Louise Coletta, Stephen D Evans
PMID: 28495582   DOI: 10.1016/j.ijpharm.2017.05.009

Abstract

Lipid-based nanoemulsions are a cheap and elegant route for improving the delivery of hydrophobic drugs. Easy and quick to prepare, nanoemulsions have promise for the delivery of different therapeutic agents. Although multiple studies have investigated the effects of the oil and preparation conditions on the size of the nanoemulsion nanodroplets for food applications, analogous studies for nanoemulsions for therapeutic applications are limited. Here we present a study on the production of lipid-stabilised oil nanodroplets (LONDs) towards medical applications. A number of biocompatible oils were used to form LONDs with phospholipid coatings, and among these, squalane and tripropionin were chosen as model oils for subsequent studies. LONDs were formed by high pressure homogenisation, and their size was found to decrease with increasing production pressure. When produced at 175MPa, all LONDs samples exhibited sizes between 100 and 300nm, with polydispersity index PI between 0.1 and 0.3. The LONDs were stable for over six weeks, at 4°C, and also under physiological conditions, showing modest changes in size (<10%). The hydrophobic drug combretastatin A4 (CA4) was encapsulated in tripropionin LONDs with an efficiency of approximately 76%, achieving drug concentration of approximately 1.3mg/ml. SVR mouse endothelial cells treated with CA4 tripropionin LONDs showed the microtubule disruption, characteristic of drug uptake for all tested doses, which suggests successful release of the CA4 from the LONDs.


A newly high alkaline lipase: an ideal choice for application in detergent formulations

Slim Cherif, Sami Mnif, Fatma Hadrich, Slim Abdelkafi, Sami Sayadi
PMID: 22123072   DOI: 10.1186/1476-511X-10-221

Abstract

Bacterial lipases received much attention for their substrate specificity and their ability to function in extreme environments (pH, temperature...). Many staphylococci produced lipases which were released into the culture medium. Reports of thermostable lipases from Staphylococcus sp. and active in alkaline conditions are not previously described.
A newly soil-isolated Staphylococcus sp. strain ESW secretes an induced lipase in the culture medium. The effects of temperature, pH and various components in a detergent on the activity and stability of Staphylococcus sp. lipase (SL1) were studied in a preliminary evaluation for use in detergent formulation solutions. The enzyme was highly active over a wide range of pH from 9.0 to 13.0, with an optimum at pH 12.0. The relative activity at pH 13.0 was about 60% of that obtained at pH 12.0. It exhibited maximal activity at 60°C. This novel lipase, showed extreme stability towards non-ionic and anionic surfactants after pre-incubation for 1 h at 40°C, and relative stability towards oxidizing agents. Additionally, the crude enzyme showed excellent stability and compatibility with various commercial solid and liquid detergents.
These properties added to the high activity in high alkaline pH make this novel lipase an ideal choice for application in detergent formulations.


Enzymatic hydrolysis of organic-core microcapsules to produce aqueous-core microcapsules

Veronique Breguet, Vojislav Vojinovic, Urs Von Stockar, Ian W Marison
PMID: 18382924   DOI: 10.1080/02652040701843461

Abstract

This paper describes the development of a new method to obtain aqueous-core microcapsules from organic-core capsules. The direct production of microcapsules, using tripropionin as organic material, followed by the hydrolysis of the core by a lipase was investigated. The enzymatic study showed that the enzyme obeyed a Michaelis-Menten mechanism and conditions for optimal activity were pH 7.5, 25-37 degrees C and 0% NaCl. Under these conditions, incubation of tripropionin-alginate microcapsules in a buffer containing the enzyme successfully produced aqueous-core capsules with reduced accumulation of alginate in the core in approximately 3 h.


Purification and characterization of a novel lipase from the digestive glands of a primitive animal: the scorpion

Nacim Zouari, Nabil Miled, Slim Cherif, Hafedh Mejdoub, Youssef Gargouri
PMID: 16154275   DOI: 10.1016/j.bbagen.2005.08.005

Abstract

Higher animal's lipases are well characterized, however, much less is known about lipases from primitive ones. We choose the scorpion, one of the most ancient invertebrates, as a model of a primitive animal. A lipolytic activity was located in the scorpion digestive glands, from which a scorpion digestive lipase (SDL) was purified. Pure SDL, a glycosylated protein, has a molecular mass of 50 kDa, it presents the interfacial activation phenomenon. It was found to be more active on short-chain triacylglycerols than on long-chain triacylglycerols. SDL is a serine enzyme and possesses one accessible sulfhydryl group which is not essential for the catalysis. Among the NH2-terminal 33 residues, a 17 amino acids sequence shows similarities with sequence of Drosophila melanogaster putative lipase. Interestingly, neither colipase, nor bile salts were detected in the scorpion hepatopancreas. This indicates that colipase evolved in vertebrates simultaneously with the appearance of an exocrine pancreas and a true liver which produces bile salts. Furthermore, polyclonal antibodies directed against SDL failed to recognise the classical digestive lipases. Altogether, these results suggest that SDL is a member of a new group of digestive lipases belonging to invertebrates.


VITAMIN B-12 DEFICIENCY AND TRIPROPIONIN TOXICITY

J E GORDON
PMID: 14187687   DOI: 10.1111/j.1753-4887.1964.tb07779.x

Abstract




Biochemical and molecular characterization of a lipase produced by Rhizopus oryzae

Riadh Ben Salah, Habib Mosbah, Ahmed Fendri, Ali Gargouri, Youssef Gargouri, Hafedh Mejdoub
PMID: 16842350   DOI: 10.1111/j.1574-6968.2006.00323.x

Abstract

A novel strain of Rhizopus oryzae WPG secretes a noninduced lipase (ROLw) in the culture medium; purified ROLw is a protein of 29 kDa, the 45 N-terminal amino acid residues were sequenced, this sequence is very homologous to Rhizopus delemar lipase (RDL), Rhizopus niveus lipase (RNL) and R. oryzae lipase (ROL29) sequences; the cloning and sequencing of the part of the gene encoding the mature ROLw, shows two nucleotides differences with RDL, RNL and ROL29 sequences corresponding to the change of the residues 134 and 200; ROLw does not present the interfacial activation phenomenon when using tripropionin or vinyl propionate as substrates; the lipase activity is maximal at pH 8 and at 37 degrees C, specific activities of 3500 or 900 U mg(-1) were measured at 37 degrees C and at pH 8, using olive oil emulsion or tributyrin as substrates, respectively; ROLw is unable to hydrolyse triacylglycerols in the presence of high concentration of bile salts; it is a serine enzyme as it is inhibited by tetrahydrolipstatin and was stable between pH 5 and pH 8.


TOXICITY OF TRIPROPIONIN IN RATS FED A VITAMIN B12-DEFICIENT DIET

G D GAMMON, B W AGRANOFF
PMID: 14115266   DOI: 10.3181/00379727-114-28743

Abstract




Biochemical characterization, cloning, and molecular modelling of chicken pancreatic lipase

Ahmed Fendri, Fakher Frikha, Habib Mosbah, Nabil Miled, Nacim Zouari, Abir Ben Bacha, Adel Sayari, Hafedh Mejdoub, Youssef Gargouri
PMID: 16780787   DOI: 10.1016/j.abb.2006.04.018

Abstract

Chicken pancreatic lipase (CPL) was purified from delipidated pancreas. Pure CPL was obtained after ammonium sulphate fractionation, then DEAE-cellulose, Sephacryl S-200 gel filtration, and FPLC Mono-Q Sepharose columns. The pure lipase is a glycosylated monomer having a molecular mass of about 50kDa. The 23 N-terminal amino acid residues of CPL were sequenced. The sequence is similar to those of avian and mammalian pancreatic lipases. CPL presents the interfacial activation phenomenon tested with tripropionin or vinyl ester. When CPL was inhibited by synthetic detergent (TX-100) or amphipathic protein (BSA), simultaneous addition of bile salts and colipase was required to restore the full CPL activity. In the absence of colipase and bile salts, CPL was unable to hydrolyse tributyrin emulsion. This enzyme can tolerate, more efficiently than HPL, the accumulation of long-chain free fatty acids at the interface when olive oil emulsion was used as substrate in the absence of bile salts and colipase. The CPL activity, under these conditions, was linear whereas that of HPL decreased rapidly. Anti-TPL polyclonal antibodies cross-reacted specifically with CPL. The gene encoding the mature CPL was cloned and sequenced. The deduced amino acid sequence of the mature lipase shows a high degree of homology with the mammalian pancreatic lipases. A 3D structure model of CPL was built using the HPL structure as template. We have concluded that a slight increase in the exposed hydrophobic residues on the surface of CPL, as compared to HPL, could be responsible for a higher tolerance to the presence of long-chain free fatty acids at the lipid/water interface.


Lipase-catalysed hydrolysis of short-chain substrates in solution and in emulsion: a kinetic study

L Nini, L Sarda, L C Comeau, E Boitard, J P Dubès, H Chahinian
PMID: 11750885   DOI: 10.1016/s1388-1981(01)00172-x

Abstract

We have studied the enzymatic hydrolysis of solutions and emulsions of vinyl propionate, vinyl butyrate and tripropionin by lipases of various origin and specificity. Kinetic studies of the hydrolysis of short-chain substrates by microbial triacylglycerol lipases from Rhizopus oryzae, Mucor miehei, Candida rugosa, Candida antarctica A and by (phospho)lipase from guinea-pig pancreas show that these lipolytic enzymes follow the Michaelis-Menten model. Surprisingly, the activity against solutions of tripropionin and vinyl esters ranges from 70% to 90% of that determined against emulsions. In contrast, a non-hyperbolic (sigmoidal) dependence of enzyme activity on ester concentration is found with human pancreatic lipase, triacylglycerol lipase from Humicola lanuginosa (Thermomyces lanuginosa) and partial acylglycerol lipase from Penicillium camembertii and the same substrates. In all cases, no abrupt jump in activity (interfacial activation) is observed at substrate concentration corresponding to the solubility limit of the esters. Maximal lipolytic activity is always obtained in the presence of emulsified ester. Despite progress in the understanding of structure-function of lipases, interpretation of the mode of action of lipases active against solutions of short-chain substrates remains difficult. Actually, it is not known whether these enzymes, which possess a lid structure, are in open or/and closed conformation in the bulk phase and whether the opening of the lid that gives access to the catalytic triad is triggered by interaction of the enzyme molecule with monomeric substrates or/and multimolecular aggregates (micelles) both present in the bulk phase. From the comparison of the behaviour of lipases used in this study which, in some cases, follow the Michaelis-Menten model and, in others, deviate from classical kinetics, it appears that the activity of classical lipases against soluble short-chain vinyl esters and tripropionin depends not only on specific interaction with single substrate molecules at the catalytic site of the enzyme but also on physico-chemical parameters related to the state of association of the substrate dispersed in the aqueous phase. It is assumed that the interaction of lipase with soluble multimolecular aggregates of tripropionin or short-chain vinyl esters or the formation of enzyme-substrate mixed micelles with ester bound to lipase, might represent a crucial step that triggers the structural transition to the open enzyme conformation by displacement of the lid.


Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG

Henri Chahinian, Lylia Nini, Elisabeth Boitard, Jean-Paul Dubès, Louis-Claude Comeau, Louis Sarda
PMID: 12216836   DOI: 10.1007/s11745-002-0946-7

Abstract

The better to characterize enzymes hydrolyzing carboxyl ester bonds (carboxyl ester hydrolases), we have compared the kinetic behavior of various lipases and esterases against solutions and emulsions of vinyl esters and TAG. Short-chain vinyl esters are hydrolyzed at comparable rates by esterases and lipases and have higher limits of solubility in water than corresponding TAG. Therefore, they are suited to study the influence of the physical state of the substrate on carboxyl ester hydrolase activity within a large concentration range. Enzymes used in this study are TAG lipases from microorganisms, lipases from human and guinea pig pancreas, pig liver esterase, and acetylcholinesterase. This study also includes cutinase, a fungal enzyme that displays functional properties between esterases and lipases. Esterases display maximal activity against solutions of short-chain vinyl esters (vinyl acetate, vinyl propionate, and vinyl butyrate) and TAG (triacetin, tripropionin, and tributyrin). Half-maximal activity is reached at ester concentrations far below the solubility limit. The transition from solution to emulsion at substrate concentrations exceeding the solubility limit has no effect on esterase activity. Lipases are active on solutions of short-chain vinyl esters and TAG but, in contrast to esterases, they all display maximal activity against emulsified substrates and half-maximal activity is reached at substrate concentrations near the solubility limit of the esters. The kinetics of hydrolysis of soluble substrates by lipases are either hyperbolic or deviate from the Michaelis-Menten model and show no or weak interfacial activation. The presence of molecular aggregates in solutions of short-chain substrates, as evidenced by a spectral dye method, likely accounts for the activity of lipases against soluble esters. Unlike esterases, lipases hydrolyze emulsions of water-insoluble medium- and long-chain vinyl esters and TAG such as vinyl laurate, trioctanoin, and olive oil. In conclusion, comparisons of the kinetic behavior of carboxyl ester hydrolases against solutions and emulsions of vinyl esters and TAG allows the distinction between lipases and esterases. In this respect, it clearly appears that guinea pig pancreatic lipase and cutinase are unambiguously classified as lipases.


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